molecular formula C17H19ClN4O2 B2893094 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone CAS No. 2320146-47-0

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone

Cat. No.: B2893094
CAS No.: 2320146-47-0
M. Wt: 346.82
InChI Key: ARPWTPSGIOZIGK-UHFFFAOYSA-N
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Description

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone is a complex organic molecule featuring a triazole ring, a bicyclic octane structure, and a methanone group attached to a chlorinated methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).

    Construction of the Bicyclic Octane Structure: This step may involve a Diels-Alder reaction followed by hydrogenation to form the bicyclic framework.

    Attachment of the Methanone Group: This can be done through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Introduction of the Chlorinated Methoxyphenyl Ring: This step involves a nucleophilic substitution reaction where a methoxyphenyl group is chlorinated and then attached to the methanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The chlorine atom in the methoxyphenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.

Biology

    Enzyme Inhibition: The triazole ring can interact with enzyme active sites, making the compound a potential inhibitor for certain enzymes.

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Medicine

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it useful in developing new antibiotics.

    Cancer Therapy: Its ability to interact with biological targets can be explored for anticancer activity.

Industry

    Coatings: The compound can be used in the formulation of coatings with enhanced durability and resistance to environmental factors.

    Adhesives: Its chemical properties can improve the performance of adhesives in various applications.

Mechanism of Action

The mechanism of action of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The bicyclic structure provides rigidity, enhancing its binding affinity to targets. The methanone group can participate in nucleophilic or electrophilic reactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane: Lacks the methanone and chlorinated methoxyphenyl groups.

    (1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxyphenyl)methanone: Similar structure but without the chlorine atom.

Uniqueness

The presence of the chlorinated methoxyphenyl group in ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone enhances its chemical reactivity and potential biological activity compared to similar compounds. This unique combination of functional groups allows for diverse applications in various fields.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-24-16-5-2-11(18)6-15(16)17(23)22-12-3-4-13(22)8-14(7-12)21-10-19-9-20-21/h2,5-6,9-10,12-14H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPWTPSGIOZIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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